Tropacine

Descripción general

Descripción

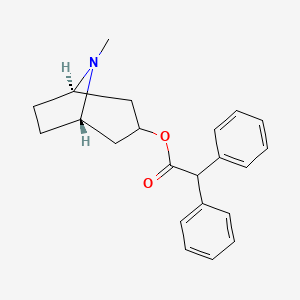

La tropacina es un compuesto químico conocido por sus propiedades anticolinérgicas. Estructuralmente se identifica como éster de ácido a-fenilbencenoacético (3-endo)-8-metil-8-azabiciclo [3.2.1]oct-3-ilo. La tropacina se utiliza principalmente en el campo médico como agente antiparkinsoniano debido a su capacidad para inhibir ciertas actividades de neurotransmisores .

Métodos De Preparación

La tropacina se puede sintetizar a partir de tropina y cloruro de difenilacetilo. La reacción implica la esterificación de la tropina con cloruro de difenilacetilo en condiciones controladas. El proceso normalmente produce cristales a partir de una mezcla de cloroformo y éter, con un punto de fusión de 217-218 °C . Los métodos de producción industrial a menudo implican técnicas de cromatografía de gases para garantizar la pureza del compuesto .

Análisis De Reacciones Químicas

La tropacina experimenta diversas reacciones químicas, entre ellas:

Oxidación: La tropacina se puede oxidar en condiciones específicas para formar diferentes productos.

Reducción: El compuesto se puede reducir utilizando agentes reductores comunes.

Sustitución: La tropacina puede participar en reacciones de sustitución, donde un grupo funcional es reemplazado por otro. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el hidruro de aluminio y litio.

Aplicaciones Científicas De Investigación

La tropacina tiene varias aplicaciones de investigación científica:

Química: Se utiliza como reactivo en diversas síntesis químicas.

Biología: Se estudia por sus efectos sobre las actividades de los neurotransmisores.

Medicina: Se utiliza principalmente como agente antiparkinsoniano debido a sus propiedades anticolinérgicas.

Industria: Se emplea en la producción de ciertos productos farmacéuticos

Mecanismo De Acción

La tropacina ejerce sus efectos actuando como un agente anticolinérgico. Inhibe competitivamente la acción de la acetilcolina sobre los receptores muscarínicos, lo que reduce la actividad del sistema nervioso parasimpático. Esta inhibición ayuda a aliviar los síntomas de la enfermedad de Parkinson al reducir la rigidez muscular y los temblores .

Comparación Con Compuestos Similares

La tropacina es similar a otros compuestos anticolinérgicos como la atropina y la escopolamina. Es única en su configuración estructural específica y su uso específico como agente antiparkinsoniano. Los compuestos similares incluyen:

Atropina: Se utiliza para tratar la bradicardia y como preanestésico para reducir la producción de saliva.

Escopolamina: Se utiliza para prevenir el mareo por movimiento y las náuseas postoperatorias

Las propiedades estructurales únicas de la tropacina y sus aplicaciones médicas específicas la convierten en un compuesto valioso tanto en la investigación como en los entornos clínicos.

Actividad Biológica

Tropacine, a bicyclic compound derived from tropine, exhibits significant biological activity primarily through its anticholinergic properties. It plays a crucial role in the synthesis of various therapeutic agents that target the acetylcholine signaling pathway. This article delves into the biological activity of this compound, supported by case studies and research findings.

Chemical Structure and Synthesis

This compound's structure consists of a six-membered piperidine ring fused with a five-membered oxane ring, featuring a nitrogen atom that contributes to its biological activity. The compound can be synthesized by reacting tropine with diphenylacetyl chloride, resulting in this compound and acetic acid as by-products:

This structural configuration is essential for its interaction with muscarinic receptors, where it acts as an antagonist to acetylcholine .

This compound functions as an anticholinergic agent , blocking the action of acetylcholine at muscarinic receptors in the nervous system. This blockade leads to various physiological effects such as:

- Relaxation of smooth muscles

- Dilation of pupils

- Decreased heart rate

Research has demonstrated that this compound inhibits contractions induced by acetylcholine in isolated tissues, confirming its anticholinergic properties .

Anticholinergic Properties

A study conducted on isolated rat ileum demonstrated that this compound effectively inhibited acetylcholine-induced contractions, showcasing its potential in treating gastrointestinal disorders.

Toxicological Profile

While this compound has therapeutic potential, it can also be toxic at high doses. Symptoms of this compound poisoning include dry mouth, blurred vision, hallucinations, and seizures. A review of case studies on tropane alkaloid poisonings highlighted the need for caution in its use and the importance of understanding its toxicological profile .

Research Findings

Recent investigations into this compound derivatives have aimed at enhancing its pharmacological properties. Modifications to the this compound structure are being explored to develop new drugs with improved potency and selectivity while minimizing side effects. These derivative compounds are being tested for their efficacy in various conditions, including:

- Respiratory disorders

- Gastrointestinal issues

- Neurological conditions

Comparative Analysis of this compound Derivatives

| Compound | Potency Level | Selectivity | Side Effects |

|---|---|---|---|

| This compound | Moderate | Low | Dry mouth, dizziness |

| Tropicamide | High | Moderate | Nausea, headache |

| Trospium chloride | High | High | Minimal side effects |

This table illustrates the ongoing research efforts to optimize this compound derivatives for therapeutic applications .

Propiedades

IUPAC Name |

[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2,2-diphenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO2/c1-23-18-12-13-19(23)15-20(14-18)25-22(24)21(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,18-21H,12-15H2,1H3/t18-,19+,20? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUTYUDPWXQZWTH-YOFSQIOKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1CC(C2)OC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6878-98-4 | |

| Record name | Tropacine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006878984 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TROPACINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2PHN0YP48U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.